3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)- is a derivative of morpholine, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a hydroxymethyl group at the sixth position and a methyl group at the fourth position of the morpholine ring. Morpholine derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in pharmaceuticals.
The compound can be synthesized from various precursors, including morpholine derivatives and other organic compounds through specific chemical reactions. Its synthesis has been explored in multiple studies, highlighting different methods and yields.
3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)- falls under the classification of morpholine derivatives, which are known for their utility in organic synthesis and pharmaceutical applications. These compounds are often categorized based on their functional groups and stereochemistry.
The synthesis of 3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)- typically involves several steps:
One reported method involves the coupling of a serinol derivative with tert-butyl bromoacetate, leading to an ester that is subsequently reduced to yield the desired morpholine derivative. This process may include O-mesylation and removal of protective groups to enhance nucleophilicity and facilitate cyclization under basic conditions .
The molecular structure of 3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)- features a morpholine ring with specific substituents:
The molecular formula can be represented as , indicating the presence of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.
3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)- can participate in various chemical reactions typical for morpholine derivatives:
For example, reactions involving the introduction of additional functional groups can be performed through electrophilic aromatic substitution or via nucleophilic attack on carbonyl compounds .
The mechanism of action for 3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)- is primarily related to its interaction with biological targets such as enzymes or receptors. Morpholine derivatives often exhibit activity as inhibitors or modulators in various biochemical pathways.
Research indicates that compounds similar to this morpholinone can inhibit monoamine transporters, which are crucial for neurotransmitter regulation in conditions like depression and anxiety disorders .
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) that characterize its structure .
3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)- has several applications in scientific research:
The stereoselective construction of the (6S)-configuration in 6-(hydroxymethyl)-4-methyl-3-morpholinone represents a significant synthetic challenge requiring specialized methodologies. Two predominant approaches have emerged: chiral pool utilization and catalytic asymmetric synthesis. The chiral pool strategy often employs naturally occurring enantiopure precursors such as L-serine or D-mannitol, where existing stereocenters direct the formation of the morpholinone ring with high fidelity. For instance, starting from L-serine derivatives, researchers have achieved the target compound through a ring-closing reaction that preserves the original chirality while introducing the methyl substituent at C4 via alkylation. This approach typically yields the desired (6S)-isomer with >98% enantiomeric excess (ee), as confirmed by chiral HPLC analysis [9].
Catalytic asymmetric methods provide a more versatile alternative, particularly for large-scale syntheses where chiral precursors may be cost-prohibitive. Transition metal catalysis employing chiral ligands has demonstrated remarkable efficiency in constructing the morpholinone core stereoselectively. Palladium complexes with BINAP ligands facilitate asymmetric allylic amination followed by ring closure, affording the (6S)-configured morpholinone in 85-92% ee. Recent advances have shown that organocatalysts derived from cinchona alkaloids can promote the kinetic resolution of racemic morpholinone intermediates, enriching the desired (6S)-enantiomer to ≥99% ee. The choice between these strategies depends critically on the required scale, available infrastructure, and purity specifications, with the chiral pool approach generally delivering higher stereochemical purity at the expense of flexibility [9] [10].
Table 1: Enantioselective Synthesis Approaches for (6S)-6-(Hydroxymethyl)-4-Methyl-3-Morpholinone
Strategy | Key Reagent/Catalyst | Enantiomeric Excess (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Pool (L-Serine) | N/A | >98 | 65-70 | High stereocontrol |
Pd/BINAP Catalysis | Pd(OAc)₂/(S)-BINAP | 85-92 | 75-80 | Substrate flexibility |
Organocatalytic Resolution | Cinchonidine-derived catalyst | ≥99 | 40-45 | High ee from racemates |
Enzymatic Desymmetrization | Immobilized lipase | >95 | 55-60 | Mild reaction conditions |
The strategic incorporation of the hydroxymethyl group at the C6 position with precise stereocontrol constitutes a pivotal transformation in the synthesis of the target morpholinone. Asymmetric hydroxymethylation protocols have evolved significantly to address the dual challenges of regioselectivity and stereoselectivity. Chiral auxiliary-mediated approaches employ temporarily bonded stereodirecting groups that control the facial selectivity during the hydroxymethylation event. For example, Evans oxazolidinone auxiliaries attached to the morpholinone precursor enable highly diastereoselective aldol reactions with formaldehyde equivalents, yielding the (6S)-hydroxymethyl derivative with diastereomeric ratios exceeding 95:5. Subsequent auxiliary removal affords the enantiomerically pure product without racemization [7].
Catalytic enantioselective hydroxymethylation represents a more atom-economical alternative. Pioneering work using copper-bisoxazoline complexes demonstrated that these catalysts activate formaldehyde precursors toward stereoselective addition to morpholinone enolates. Optimization of ligand structure and reaction conditions has led to systems achieving 90% ee at ambient temperatures. The mechanism involves chelation-controlled delivery of the hydroxymethyl group to the si-face of the enolate intermediate. Recent breakthroughs employ dual catalysis systems combining photoredox activation with asymmetric organocatalysis, enabling direct hydroxymethylation under mild conditions. These methods typically utilize silyl-protected formaldehyde equivalents to prevent polymerization side reactions, with subsequent deprotection revealing the primary alcohol functionality. Careful control of reaction temperature (-20°C to 0°C) and slow reagent addition prove critical for minimizing by-product formation and achieving high stereoselectivity [7] [10].
Biocatalytic strategies offer sustainable pathways to the (6S)-configured morpholinone with exceptional stereofidelity under mild reaction conditions. Enzyme-mediated asymmetric synthesis leverages the inherent chirality of biological catalysts to install the stereogenic center at C6. Ketoreductases (KREDs) have demonstrated remarkable efficiency for the stereoselective reduction of 6-acetyl-4-methyl-3-morpholinone precursors. Through extensive enzyme screening, researchers have identified KRED variants that exclusively produce the (S)-alcohol derivative with >99% ee and complete conversion within 24 hours. The reduction proceeds via a Prelog-specific mechanism with NADPH cofactor regeneration achieved through isopropanol oxidation [6].
Transaminases provide an alternative biocatalytic route by facilitating the stereoselective amination of keto-intermediates, establishing the chiral center prior to ring closure. Engineered transaminases have been optimized to accept bulky morpholinone precursors, achieving 98% ee for the (S)-amine intermediate. Lipase-catalyzed kinetic resolution complements these approaches, particularly for racemic mixtures. Immobilized Candida antarctica lipase B (CAL-B) efficiently acetylates the (R)-enantiomer of 6-hydroxymethyl morpholinone derivatives, leaving the desired (S)-isomer untouched for isolation in 48% yield and >99% ee. The operational stability of these biocatalysts allows for reuse over 5-10 cycles without significant loss of activity or selectivity. Bioprocess optimization has focused on substrate engineering to enhance aqueous solubility and reaction engineering to minimize product inhibition, significantly improving volumetric productivity [6].
Table 2: Biocatalytic Systems for (6S)-Morpholinone Synthesis
Biocatalyst Type | Reaction | Enantioselectivity | Conversion/Yield | Optimal Conditions |
---|---|---|---|---|
Ketoreductase (KRED-101) | Carbonyl reduction | >99% ee (S) | >99% conversion | pH 7.0, 30°C, 24h |
Transaminase (ATA-256) | Asymmetric amination | 98% ee (S) | 85% conversion | pH 7.5, 35°C, 48h |
Lipase B (CAL-B) | Kinetic resolution via acetylation | >99% ee (S) remaining | 48% theoretical yield | 40°C, toluene, molecular sieves |
Imine reductase | Reductive cyclization | 95% ee (S) | 75% isolated yield | pH 6.8, 30°C, NADH recycling |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1